molecular formula C12H7N3O3 B360767 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 313554-78-8

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Cat. No. B360767
CAS RN: 313554-78-8
M. Wt: 241.2g/mol
InChI Key: FHGVJARGBGXXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a chemical compound with the molecular formula C12 H7 N3 O3 and a molecular weight of 241.2 . It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be represented by the SMILES notation: c1cc(cc(c1)O)N1C(c2c(C1=O)nccn2)=O .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione are not available, pyrazine derivatives are known to participate in various reactions . More research may be needed to understand the specific reactions this compound can undergo.

Scientific Research Applications

Cancer Therapeutics

Pyrazolo[3,4-b]pyridine derivatives: , which share a similar core structure to our compound of interest, have been synthesized and evaluated for their potential as TRK inhibitors . These inhibitors are crucial in cancer treatment because TRKs are associated with cell proliferation and differentiation, and their overexpression can lead to cancer. Compounds like “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione” could be designed to target TRKs, offering a pathway to develop new anticancer drugs.

Anti-Inflammatory Agents

Compounds with a pyrazolo[3,4-b]pyridine framework have shown anti-inflammatory activities . The compound could be explored for its efficacy in reducing inflammation, which is a common pathological process in many diseases, including arthritis and asthma.

Drug Design and Discovery

The compound’s structure is conducive to computer-aided drug design (CADD), allowing for the exploration of its binding affinities to various biological targets . This application is particularly relevant in the early stages of drug discovery, where the compound’s interactions with different enzymes and receptors can be modeled and studied.

Pharmacokinetics and Metabolism Studies

Understanding the metabolism and pharmacokinetics of new compounds is essential for drug development. The stability of “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione” in plasma and its interaction with cytochrome P450 isoforms could be studied to predict its behavior in the human body and potential drug-drug interactions .

properties

IUPAC Name

6-(3-hydroxyphenyl)pyrrolo[3,4-b]pyrazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3/c16-8-3-1-2-7(6-8)15-11(17)9-10(12(15)18)14-5-4-13-9/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGVJARGBGXXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=NC=CN=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

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